Azido-PEG8-acid

Catalog No.
S520298
CAS No.
1214319-92-2
M.F
C19H37N3O10
M. Wt
467.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG8-acid

CAS Number

1214319-92-2

Product Name

Azido-PEG8-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C19H37N3O10

Molecular Weight

467.52

InChI

InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h1-18H2,(H,23,24)

InChI Key

URUGOEBULOZLBF-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Solubility

Soluble in DMSO

Synonyms

Azido-PEG8-acid

Description

The exact mass of the compound Azido-PEG8-acid is 467.2479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Azide group (N3)

    This group facilitates "Click Chemistry," a set of powerful tools for highly specific and efficient coupling reactions between molecules []. Azido-PEG8-acid can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules or undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO (dibenzylcyclooctyne) or BCN (difluorocyclooctyne) groups [].

  • Carboxylic acid group (COOH)

    This group allows Azido-PEG8-acid to form stable amide bonds with primary amine groups on various biomolecules. The reaction typically requires activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate benzotriyl tetramethylaminouronium) [].

These properties make Azido-PEG8-acid a valuable tool in several scientific research applications:

  • Antibody-Drug Conjugates (ADCs)

    ADCs are a class of targeted cancer therapies where a cytotoxic drug is linked to an antibody via a linker molecule. Azido-PEG8-acid, with its non-cleavable PEG spacer and reactive functional groups, can be used as a linker in ADC design []. The PEG spacer enhances the drug's solubility and stability in circulation, while the azide group allows for conjugation to the antibody using click chemistry [].

  • PROTACs (Proteolysis-Targeting Chimeras)

    PROTACs are a novel therapeutic approach that hijacks the body's natural protein degradation machinery. Azido-PEG8-acid can be employed as a linker in PROTAC development to connect a ligand targeting a protein of interest (POI) to a moiety that recruits E3 ubiquitin ligases, leading to POI degradation [].

  • Biomolecule Labeling

    Azido-PEG8-acid can be conjugated to various biomolecules like proteins, peptides, or nanoparticles through its functional groups. The azide group allows for further modification or labeling with fluorophores or other probes using click chemistry techniques []. This enables researchers to study biomolecular interactions, track their movement within cells, or develop targeted imaging agents.

Azido-PEG8-acid is a specialized compound that belongs to the family of polyethylene glycol derivatives, specifically characterized by the presence of an azide group (N3-N_3) and a terminal carboxylic acid group (COOH-COOH). The molecular formula for Azido-PEG8-acid is C19H37N3O10C_{19}H_{37}N_3O_{10}, with a molecular weight of 467.51 g/mol. This compound is notable for its high solubility in aqueous environments, making it suitable for various biochemical applications, particularly in drug development and nanotechnology .

Azido-PEG8-acid is primarily utilized in Click Chemistry, where the azide group can react with alkynes, bicyclo[6.1.0]nonyne (BCN), or dibenzocyclooctyne (DBCO) to form stable triazole linkages. This reaction occurs under mild conditions, making it advantageous for bioconjugation applications. Additionally, the terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazole-4-carboxylic acid) to form stable amide bonds .

Azido-PEG8-acid exhibits significant biological activity through its ability to facilitate the synthesis of antibody-drug conjugates (ADCs) and PROTAC (proteolysis-targeting chimera) molecules. The azide moiety allows for selective targeting and conjugation to biomolecules, enhancing the specificity and efficacy of therapeutic agents. Its application in drug delivery systems can improve pharmacokinetics and reduce off-target effects, making it a valuable tool in modern biomedicine .

The synthesis of Azido-PEG8-acid typically involves the following steps:

  • Preparation of PEG Backbone: Start with a suitable polyethylene glycol precursor.
  • Introduction of Azide Group: React the PEG with a suitable azide reagent under controlled conditions.
  • Formation of Carboxylic Acid: Introduce the carboxylic acid functionality through oxidation or direct functionalization methods.
  • Purification: Purify the resulting compound using techniques such as precipitation or chromatography to achieve high purity levels (≥95%) for further applications .

Azido-PEG8-acid has diverse applications across several fields:

  • Drug Development: Used as a linker in ADCs and PROTACs to enhance drug efficacy.
  • Nanotechnology: Facilitates surface functionalization of nanoparticles for targeted delivery systems.
  • Bioconjugation: Serves as a versatile linker for attaching biomolecules in research and therapeutic contexts.
  • Material Science: Employed in creating functional coatings and new materials with specific properties .

Studies involving Azido-PEG8-acid focus on its interaction with various biomolecules through Click Chemistry. These interactions are crucial for understanding its potential in drug delivery systems and bioconjugation techniques. The stability of triazole linkages formed during reactions enhances the reliability of these interactions, making Azido-PEG8-acid a preferred choice for researchers exploring novel therapeutic strategies .

Azido-PEG8-acid shares similarities with several other compounds in the polyethylene glycol family, particularly those featuring azide or carboxylic acid functionalities. Here are some notable comparisons:

Compound NameFunctional GroupsUnique Features
Azido-PEG8-aminoAzide, AmineContains an amino group for additional reactivity
Azido-PEG8-carboxylic acidAzide, Carboxylic AcidUsed primarily in drug conjugation
2-Azido-PEG8-carbamoyl methoxyacetic acidAzide, Carboxylic AcidCombines azide functionality with carbamoyl group
Azido-PEG8-NHS esterAzide, NHS EsterFacilitates coupling reactions with amines

Azido-PEG8-acid stands out due to its dual functionality that allows for both Click Chemistry reactions and amide bond formation, making it exceptionally versatile for various biomedical applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.6

Exact Mass

467.2479

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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